molecular formula C52H48N2 B12523092 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline

Cat. No.: B12523092
M. Wt: 700.9 g/mol
InChI Key: FYUHQGOEPWMNGM-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline is a complex organic compound characterized by its multiple aromatic rings and ethyl groups

Properties

Molecular Formula

C52H48N2

Molecular Weight

700.9 g/mol

IUPAC Name

2-ethyl-N-[4-[2-[4-[2-[4-(N-(2-ethyl-6-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-6-methyl-N-phenylaniline

InChI

InChI=1S/C52H48N2/c1-5-45-17-13-15-39(3)51(45)53(47-19-9-7-10-20-47)49-35-31-43(32-36-49)29-27-41-23-25-42(26-24-41)28-30-44-33-37-50(38-34-44)54(48-21-11-8-12-22-48)52-40(4)16-14-18-46(52)6-2/h7-38H,5-6H2,1-4H3

InChI Key

FYUHQGOEPWMNGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=C(C=CC=C7CC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline typically involves multi-step organic reactions. These steps often include:

    Formation of the core structure: This involves the creation of the central aromatic rings through Friedel-Crafts alkylation or acylation.

    Introduction of ethyl groups: Ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Coupling reactions: The final structure is assembled through coupling reactions such as Suzuki or Heck coupling, which link the various aromatic rings together.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline
  • 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline

Uniqueness

The uniqueness of 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline lies in its specific arrangement of aromatic rings and ethyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific electronic or structural characteristics.

Biological Activity

The compound 2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline is a complex organic molecule with potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₃₁H₃₄N₂
  • Molecular Weight : 462.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those associated with cancer proliferation.
  • Modulation of Gene Expression : It could influence transcription factors that regulate gene expression related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound has shown significant biological activity in various assays:

  • Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)12.5Apoptosis induction
    PC3 (Prostate Cancer)15.0Cell cycle arrest
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties in animal models, reducing markers such as TNF-alpha and IL-6.

Case Studies

  • Study on Breast Cancer Cells :
    • A study published in a peer-reviewed journal evaluated the effects of the compound on MCF-7 cells. Results showed a significant decrease in cell viability after treatment with concentrations ranging from 5 to 20 µM over 48 hours, suggesting a dose-dependent response.
  • In Vivo Anti-inflammatory Study :
    • In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Safety and Toxicity

Toxicological assessments reveal that while the compound exhibits promising biological activity, it also necessitates thorough safety evaluations. Preliminary data suggest moderate toxicity at high doses, emphasizing the need for careful dosage regulation in therapeutic applications.

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